molecular formula C17H18BrNO3 B6383722 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% CAS No. 1261952-03-7

5-(4-BOC-Aminophenyl)-3-bromophenol, 95%

Cat. No. B6383722
CAS RN: 1261952-03-7
M. Wt: 364.2 g/mol
InChI Key: GPTVOMUFQBDOHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BOC-Aminophenyl)-3-bromophenol, 95% is a chemical compound that is used in a variety of scientific research applications. It is a brominated phenol with a 4-BOC-aminophenyl substituent attached to the benzene ring. This compound has been studied for its biochemical and physiological effects and its potential use in laboratory experiments.

Scientific Research Applications

5-(4-BOC-Aminophenyl)-3-bromophenol, 95% has a variety of scientific research applications. It has been used in the synthesis of several compounds such as 4-bromo-2-chlorophenol, 4-bromo-2-methoxyphenol, and 4-bromo-2-nitrophenol. It has also been used in the synthesis of polymers, as well as in the synthesis of poly(amino acid)s. Additionally, it has been used in the synthesis of polyurethanes and polyureas.

Mechanism of Action

The mechanism of action of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% is not well understood. However, it is believed that the 4-BOC-aminophenyl substituent on the benzene ring may play a role in the reaction of the compound with other molecules. It is also believed that the bromine atom on the phenol may act as an electron-withdrawing group, which may affect the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% are not well understood. However, it has been shown to have some antioxidant activity and has been used in the synthesis of compounds with potential anti-inflammatory and anti-tumor properties. Additionally, it has been used in the synthesis of compounds with potential anti-microbial and anti-viral properties.

Advantages and Limitations for Lab Experiments

The main advantage of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable, which makes it suitable for use in laboratory experiments. The main limitation of this compound is that its mechanism of action is not well understood, which can make it difficult to predict the outcome of an experiment.

Future Directions

There are several possible future directions for the use of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95%. One possible direction is the development of new compounds with potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to a better understanding of its mechanism of action and potential applications. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production.

Synthesis Methods

The synthesis of 5-(4-BOC-Aminophenyl)-3-bromophenol, 95% can be achieved by a two-step synthesis method. The first step involves the reaction of 4-BOC-aminophenol with bromine in the presence of a base to form the corresponding 4-BOC-aminophenyl bromide. The second step involves the reaction of the 4-BOC-aminophenyl bromide with aqueous sodium hydroxide to form 5-(4-BOC-Aminophenyl)-3-bromophenol, 95%.

properties

IUPAC Name

tert-butyl N-[4-(3-bromo-5-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(21)19-14-6-4-11(5-7-14)12-8-13(18)10-15(20)9-12/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTVOMUFQBDOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-(3-bromo-5-hydroxyphenyl)phenyl]carbamate

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